2-氨基-3-羟基丙酰胺

描述

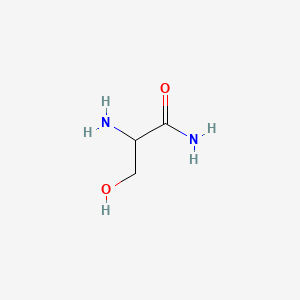

2-Amino-3-hydroxypropanamide, also known as isocytosine, is a compound with the molecular formula C3H8N2O2 and a molecular weight of 104.11 . It is a solid substance that should be stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxypropanamide involves several methods, including reactions with methanol and ammonia, triethanolamine in methanol, and hydrogen in methanol . Other methods involve reactions with hydrogen chloride and isopropyl alcohol .Molecular Structure Analysis

The InChI code for 2-Amino-3-hydroxypropanamide is 1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) . The compound has a molecular weight of 104.11 and an MDL number of MFCD17171393 .Physical And Chemical Properties Analysis

2-Amino-3-hydroxypropanamide is a solid substance that should be stored in a dark place at room temperature . It has a molecular weight of 104.11 .科学研究应用

Chemical Speciation in Aqueous Solutions

2-Amino-3-hydroxypropanamide has been studied for its interactions with vanadium (V) in aqueous solutions. The research involved using density functional theory (DFT) to understand the thermodynamic properties and nuclear magnetic resonance (NMR) chemical shifts of species formed at equilibrium. This study highlights the significance of considering tautomeric equilibria in metal complex speciation in aqueous solutions (Duarte et al., 2013).

Antifungal Peptides Synthesis

Computational peptidology, assisted by conceptual density functional theory, has been used to study new antifungal tripeptides, including derivatives of 2-Amino-3-hydroxypropanamide. This research is crucial for drug design, providing insight into the bioactivity scores and reactivity descriptors of these peptides (Flores-Holguín et al., 2019).

Designing Anticancer Agents

2-Amino-3-hydroxypropanamide derivatives have been synthesized and evaluated for their potential in designing new anticancer agents. These compounds have shown notable cytotoxicity against human cancer cell lines, indicating their potential as a foundation for developing anticancer drugs (Kumar et al., 2009).

Synthesis in Green Chemistry

A study has utilized 3-hydroxypropanaminium acetate in the synthesis of certain derivatives, demonstrating an efficient and environmentally friendly approach in green chemistry (Shaterian & Oveisi, 2011).

Reducing Acrylamide in Foods

Research has shown that 2-Amino-3-hydroxypropanamide can reduce acrylamide in foods through a Michael addition reaction. This finding is significant for food safety, offering a method to mitigate endogenous contaminants in thermally processed foods (Wu et al., 2018).

Hydrogen-bonded Framework Structures

The compound N-hydroxypropanamide, related to 2-Amino-3-hydroxypropanamide, has been studied for its ability to form a three-dimensional hydrogen-bonded framework structure, which has implications in material science and crystallography (Ferguson & Glidewell, 2001).

Treatment of Esophageal Burn

3-Amino benzamide, a derivative of 2-Amino-3-hydroxypropanamide, has been evaluated for its efficacy in treating esophageal damage and preventing stricture-formation after caustic injuries in rats. This study underscores the therapeutic potential of such compounds in specific medical conditions (Guven et al., 2008).

Muscarinic (M3) Receptors Antagonists

Research into α-hydroxyamides, closely related to 2-Amino-3-hydroxypropanamide, has led to the development of compounds acting as antagonists of M3 muscarinic receptors, with potential applications in treating various medical conditions (Broadley et al., 2011).

Treatment of Helicobacter pylori Infection

Aniline-containing hydroxamic acids, structurally related to 2-Amino-3-hydroxypropanamide, have been synthesized and evaluated as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. This research offers new possibilities for the treatment of these conditions (Liu et al., 2018).

Immunosuppressive Activity

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, derivatives of 2-Amino-3-hydroxypropanamide, for immunosuppressive activity reveal potential applications in organ transplantation and immune-related disorders (Kiuchi et al., 2000).

安全和危害

属性

IUPAC Name |

2-amino-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902446 | |

| Record name | NoName_1689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxypropanamide | |

CAS RN |

6791-49-7 | |

| Record name | Serinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。